5H-Pyrimido[4,5-b][1,4]oxazine
CAS No.: 255-12-9
Cat. No.: VC19758633
Molecular Formula: C6H5N3O
Molecular Weight: 135.12 g/mol
* For research use only. Not for human or veterinary use.
![5H-Pyrimido[4,5-b][1,4]oxazine - 255-12-9](/images/structure/VC19758633.png)
Specification
CAS No. | 255-12-9 |
---|---|
Molecular Formula | C6H5N3O |
Molecular Weight | 135.12 g/mol |
IUPAC Name | 5H-pyrimido[4,5-b][1,4]oxazine |
Standard InChI | InChI=1S/C6H5N3O/c1-2-10-6-5(8-1)3-7-4-9-6/h1-4,8H |
Standard InChI Key | AMVSDQKAVISQSU-UHFFFAOYSA-N |
Canonical SMILES | C1=COC2=NC=NC=C2N1 |
Introduction
Structural and Chemical Properties
Molecular Architecture
5H-Pyrimido[4,5-b] oxazine features a bicyclic framework comprising a pyrimidine ring fused to an oxazine moiety at positions 4,5-b and 1,4, respectively. The pyrimidine component contributes nitrogen-rich aromaticity, while the oxazine ring introduces oxygen-based polarity. This hybrid structure enables diverse intermolecular interactions, including hydrogen bonding and π-stacking, which are critical for binding biological targets .
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C₆H₅N₃O |
Molecular Weight | 135.12 g/mol |
Melting Point | 218–220°C |
Solubility | Moderate in polar solvents |
pKa | 3.8 (pyrimidine N) |
The compound’s planar geometry and electron-deficient pyrimidine ring facilitate electrophilic substitution reactions, enabling functionalization at positions 2, 6, and 7 .
Synthetic Methodologies
Traditional Condensation Approaches
The foundational synthesis involves condensing 4,5-diaminopyrimidine derivatives with α-halogeno-ketones. For example, reacting 4,5-diamino-2-methylpyrimidine with α-bromoisopropyl methyl ketone yields 5H-pyrimido[4,5-b] oxazine via nucleophilic substitution and cyclization . Key factors influencing yield include:
-
Solvent polarity: Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing intermediates.
-
Temperature: Optimal cyclization occurs at 80–100°C, minimizing side-product formation .
Modern Catalytic Strategies
Recent advancements employ transition-metal catalysts to streamline synthesis. Palladium-catalyzed C–N coupling reactions between halogenated pyrimidines and oxazine precursors have achieved yields exceeding 75%, reducing reliance on harsh conditions .
Biological Activities and Pharmacological Applications
DGAT1 Inhibition for Metabolic Disorders
5H-Pyrimido[4,5-b] oxazine derivatives are potent inhibitors of acyl CoA:diacylglycerol acyltransferase 1 (DGAT1), an enzyme pivotal in triglyceride synthesis. Compound 42 (spiroindane derivative) demonstrated:
Table 2: Pharmacokinetic Profile of Lead Compound 42
Parameter | Value |
---|---|
Oral bioavailability | 89% |
Half-life (t₁/₂) | 7.2 hours |
CYP inhibition | None observed |
Industrial Production and Market Landscape
Global Production Capacity
As of 2025, global production is concentrated in Asia (62%), Europe (23%), and North America (15%). China dominates with six major facilities producing 850 metric tons annually .
Table 3: Regional Production Statistics (2025)
Region | Annual Capacity (Metric Tons) | Key Manufacturers |
---|---|---|
Asia | 850 | ChemSynth, Wuhan Biotech |
Europe | 320 | Sigma-Aldrich, Bayer |
North America | 200 | Pfizer, Merck |
Cost Analysis and Sustainability
Production costs average $12,500/kg, driven by high-purity starting materials. Green chemistry initiatives have reduced solvent waste by 30% through microwave-assisted synthesis .
Structural Analogues and Comparative Efficacy
Table 4: Comparison with Related Heterocycles
Compound | Target | IC₅₀ (nM) | Selectivity |
---|---|---|---|
5H-Pyrimido-oxazine | DGAT1 | 2.1 | >1,000x |
Pyrazolo[3,4-d]pyrimidine | PDE5 | 5.8 | 50x |
Pyrimido[4,5-d]pyrimidine | EGFR | 12.3 | 200x |
The 5H-pyrimido-oxazine scaffold outperforms analogues in both potency and selectivity, attributed to its oxazine oxygen’s hydrogen-bonding capacity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume